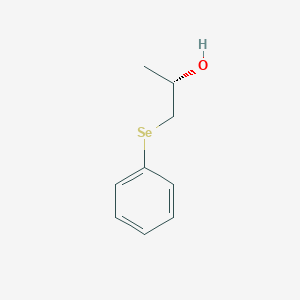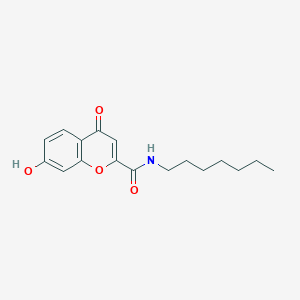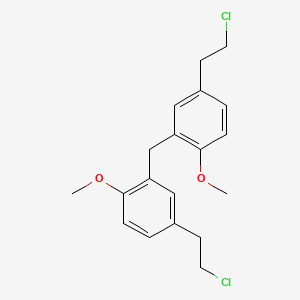
Benzene, 1,1'-methylenebis[5-(2-chloroethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a 2-chloroethyl and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] typically involves the reaction of appropriate benzene derivatives with methylene chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain optimal reaction conditions, and the product is purified through various techniques such as distillation or crystallization to achieve the required quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a common method.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new benzene derivatives with different functional groups.
Applications De Recherche Scientifique
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-methylenebis[2-methyl-]
- Benzene, 1,1’-methylenebis[5-chloro-2-methoxy-]
Uniqueness
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective or suitable.
Propriétés
Numéro CAS |
848035-19-8 |
|---|---|
Formule moléculaire |
C19H22Cl2O2 |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-2-[[5-(2-chloroethyl)-2-methoxyphenyl]methyl]-1-methoxybenzene |
InChI |
InChI=1S/C19H22Cl2O2/c1-22-18-5-3-14(7-9-20)11-16(18)13-17-12-15(8-10-21)4-6-19(17)23-2/h3-6,11-12H,7-10,13H2,1-2H3 |
Clé InChI |
ZDNJDEJHRKMGBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCCl)CC2=C(C=CC(=C2)CCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


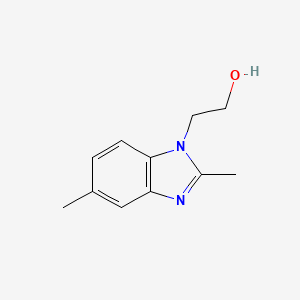
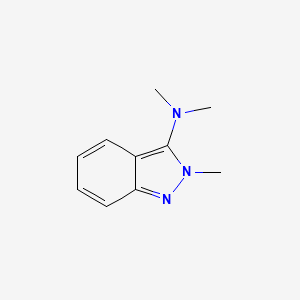
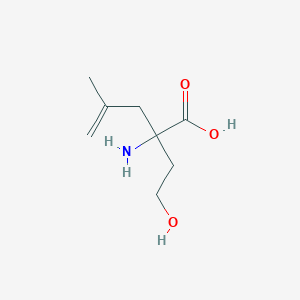
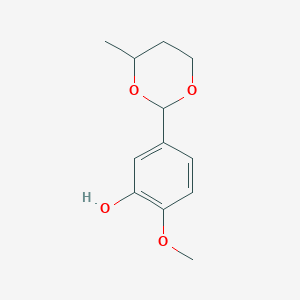
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)

![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)
